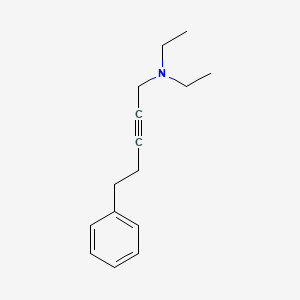
(2R)-2-(Benzyloxy)-2-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Benzyloxy)-2-methylbutan-1-ol: is an organic compound with the molecular formula C12H18O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Benzylation of (2R)-2-methylbutan-1-ol: The preparation of (2R)-2-(Benzyloxy)-2-methylbutan-1-ol typically involves the benzylation of (2R)-2-methylbutan-1-ol. This reaction is carried out using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2R)-2-(Benzyloxy)-2-methylbutan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form (2R)-2-(Benzyloxy)-2-methylbutane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in nucleophilic substitution reactions where the benzyloxy group is replaced by other nucleophiles. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Alkyl halides, strong bases, and other nucleophiles.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: (2R)-2-(Benzyloxy)-2-methylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (2R)-2-(Benzyloxy)-2-methylbutan-1-ol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can also be used as a substrate or inhibitor in biochemical assays.
Medicine: this compound has potential applications in drug development. It can be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, fragrances, and flavoring agents. It can also be used as a solvent or reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-2-(Benzyloxy)-2-methylbutan-1-ol depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations such as oxidation, reduction, and substitution. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
(2R)-2-(Benzyloxy)ethylamine: This compound has a similar benzyloxy group but differs in the presence of an amine group instead of a hydroxyl group.
(2R)-2-(Benzyloxy)propane-1,2-diol: This compound has an additional hydroxyl group, making it a diol.
(2R)-2-(Benzyloxy)ethyl acetate: This compound has an acetate group instead of a hydroxyl group.
Uniqueness: (2R)-2-(Benzyloxy)-2-methylbutan-1-ol is unique due to its specific chiral structure and the presence of both benzyloxy and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
919110-88-6 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
(2R)-2-methyl-2-phenylmethoxybutan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-3-12(2,10-13)14-9-11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3/t12-/m1/s1 |
Clé InChI |
LATUEEMSPMEKKH-GFCCVEGCSA-N |
SMILES isomérique |
CC[C@](C)(CO)OCC1=CC=CC=C1 |
SMILES canonique |
CCC(C)(CO)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[11-(4-Bromophenoxy)undecyl]oxy}methyl)-3-ethyloxetane](/img/structure/B14192535.png)
![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)
![N-[3-Cyano-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14192537.png)

![2-[4-(Bromomethyl)phenyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14192539.png)


![2,4,6-Trimethyl-3-({2-[(prop-2-en-1-yl)oxy]ethoxy}methyl)benzoic acid](/img/structure/B14192569.png)

![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)
![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)
![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)
